molecular formula C12H16O3 B3031418 3-(3-Methoxyphenyl)-3-methylbutanoic acid CAS No. 33214-36-7

3-(3-Methoxyphenyl)-3-methylbutanoic acid

Cat. No. B3031418
CAS RN: 33214-36-7
M. Wt: 208.25 g/mol
InChI Key: PQCCYNQTAVKUEL-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-3-methylbutanoic acid is a compound that can be associated with a family of organic molecules characterized by the presence of a methoxyphenyl group and a methylbutanoic acid moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated. These studies offer insights into the reactivity, molecular structure, and physical properties of closely related chemical entities.

Synthesis Analysis

The synthesis of compounds similar to 3-(3-Methoxyphenyl)-3-methylbutanoic acid involves the preparation of rotational isomers starting from triptycene derivatives, as seen in the study of 3-(1,4-disubstituted 9-triptycyl)-3-methylbutanoic acid . Lewis acid-catalyzed reactions are employed to afford ketones via intramolecular Friedel–Crafts reactions, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid was determined by X-ray crystallography, revealing the presence of rotational conformers and hydrogen-bonded dimers . This suggests that 3-(3-Methoxyphenyl)-3-methylbutanoic acid may also exhibit conformational isomerism and form specific intermolecular interactions.

Chemical Reactions Analysis

The reactivity of structurally similar compounds has been explored, demonstrating that the presence of methoxy and methyl groups on the phenyl ring can influence the outcome of Lewis acid-catalyzed reactions . The formation of ketones and lactones through intramolecular cyclization and demethylation processes indicates that 3-(3-Methoxyphenyl)-3-methylbutanoic acid may undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques such as circular dichroism (CD) and fluorescence spectroscopy . These methods provide information on the chiral secondary structure and conformation of oligoester chains, which could be relevant to understanding the behavior of 3-(3-Methoxyphenyl)-3-methylbutanoic acid in solution or within biological membranes. Additionally, vibrational spectroscopy and molecular docking studies have been used to analyze the reactive sites and potential biological activity of compounds with similar structural motifs .

Scientific Research Applications

Total Synthesis and Structural Analysis

  • Total Synthesis of Adda

    A study details the synthesis of (2S,3R)-3-Amino-4-hydroxy-2-methylbutanoic acid, a component of cyanobacterial hepatotoxins, highlighting the importance of 3-(3-Methoxyphenyl)-3-methylbutanoic acid in synthesizing complex organic molecules (Namikoshi et al., 1989).

  • Phenolic Derivatives from Aster indicus

    Research on Aster indicus L. led to the isolation of phenolic compounds including 4-allyl-2,6-dimethoxyphenyl 3-methylbutanoate, demonstrating the compound's role in plant chemistry and potential pharmacological applications (Lin et al., 2007).

  • Stereopopulation Control

    A study on the crystal structure of 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid revealed insights into conformational preferences and hydrogen bonding in carboxylic groups, which is critical for understanding molecular interactions in various chemical and biological systems (Katrusiak, 1996).

Synthesis and Applications in Pharmacology

  • Synthesis of Enantiopure Intermediates: Research demonstrates the synthesis of enantiopure (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, a key intermediate in the preparation of Aliskiren, a renin inhibitor, showing the significance of 3-(3-Methoxyphenyl)-3-methylbutanoic acid in medicinal chemistry (Andrushko et al., 2008).

Biochemical Analysis and Metabolism

  • Quantitative Determination in Alcoholic Beverages

    A method was developed for determining hydroxy acids in wines and other alcoholic beverages, including compounds structurally related to 3-(3-Methoxyphenyl)-3-methylbutanoic acid. This research is significant for understanding flavor and aroma profiles in fermented products (Gracia-Moreno et al., 2015).

  • Organic Acids in Anaerobic Archaea

    A study analyzed organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon, including compounds related to 3-(3-Methoxyphenyl)-3-methylbutanoic acid, highlighting its role in microbial metabolism (Rimbault et al., 1993).

Mechanism of Action

Target of Action

Similar compounds like 3-methoxyphenylboronic acid and 3-(3-hydroxy-4-methoxyphenyl)propionic acid have been studied, but their specific targets are not clearly defined

Mode of Action

The mode of action of 3-(3-Methoxyphenyl)-3-methylbutanoic acid is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds have shown various biological activities

Biochemical Pathways

A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been reported to improve hepatic lipid metabolism via gpr41

Pharmacokinetics

A study on a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, in sprague-dawley rats showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio . This might suggest similar ADME properties for 3-(3-Methoxyphenyl)-3-methylbutanoic acid, but further studies are needed to confirm this.

Result of Action

Related compounds have shown various biological activities

Future Directions

The compound has potential as an anti-angiogenesis inhibitor with low toxicity . It also contributes to improved hepatic lipid metabolism via GPR41 , which provides insights into the development of functional foods, including HMPA, and preventive pharmaceuticals targeting GPR41 .

properties

IUPAC Name

3-(3-methoxyphenyl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,8-11(13)14)9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCCYNQTAVKUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311743
Record name 3-(3-methoxyphenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-3-methylbutanoic acid

CAS RN

33214-36-7
Record name NSC245110
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-methoxyphenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 5-(2-(3-methoxyphenyl)propan-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione 85.C (0.313 g, 1.1 mmol) was dissolved in DMF (1.50 mL, 19 mmol). To the solution was added water (0.15 mL, 8.3 mmol). The resulting solution was then heated to 100° C. and stirred for four hours. The reaction was cooled to room temperature and then diluted with water. The mixture was extracted with EtOAc (2×50 mL). The combined organic layers were then washed with 1N lithium chloride solution (1×20 mL) and brine (1×20 mL) and dried over magnesium sulfate. The filtrate was then concentrated to give crude 3-(3-methoxyphenyl)-3-methylbutanoic acid 85.D (0.247 g, 111% yield) that was used directly in the following reaction. MS ESI (pos.) m/e: 226.1 (M+H2O)+.
Name
5-(2-(3-methoxyphenyl)propan-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
0.313 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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